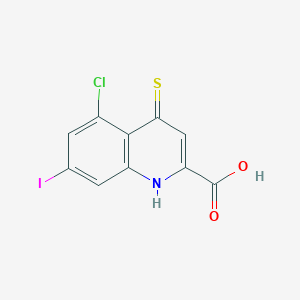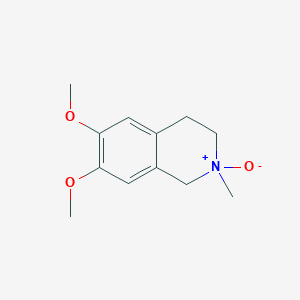![molecular formula C16H22N2O3 B12542823 N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide CAS No. 798543-88-1](/img/structure/B12542823.png)
N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and is substituted with a phenylpropyl group and an acetamide moiety. The presence of the hydroxy and oxo groups further enhances its reactivity and potential for diverse chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide typically involves multi-step organic reactions One common method starts with the preparation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products. The scalability of the synthesis process is crucial for industrial applications, and advancements in process chemistry have enabled the large-scale production of such complex molecules .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxy derivatives.
Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can yield alcohols. Substitution reactions can introduce various functional groups onto the phenylpropyl moiety, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-2-[2-oxo-1-(3-phenylethyl)piperidin-3-yl]acetamide
- N-Hydroxy-2-[2-oxo-1-(3-phenylbutyl)piperidin-3-yl]acetamide
- N-Hydroxy-2-[2-oxo-1-(3-phenylisopropyl)piperidin-3-yl]acetamide
Uniqueness
N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological propertiesThis compound’s versatility makes it a valuable tool in both research and industrial settings .
Propiedades
Número CAS |
798543-88-1 |
|---|---|
Fórmula molecular |
C16H22N2O3 |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
N-hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C16H22N2O3/c19-15(17-21)12-14-9-5-11-18(16(14)20)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,21H,4-5,8-12H2,(H,17,19) |
Clave InChI |
IXSXOSPUFAWCFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)N(C1)CCCC2=CC=CC=C2)CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid](/img/structure/B12542743.png)
phosphane](/img/structure/B12542746.png)
![Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate](/img/structure/B12542748.png)
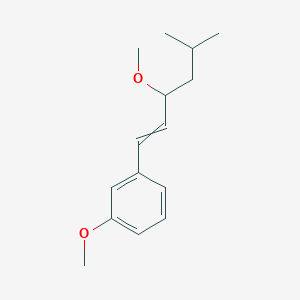

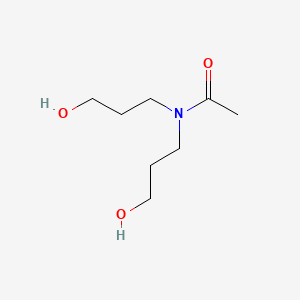
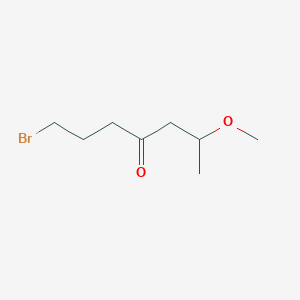
![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)

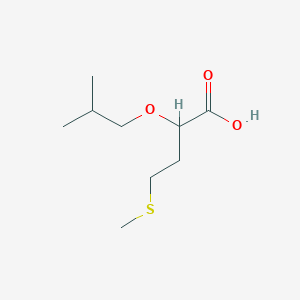
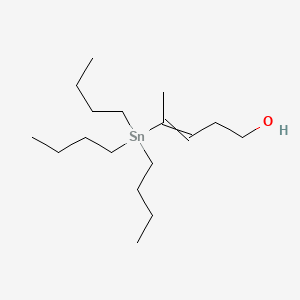
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)
